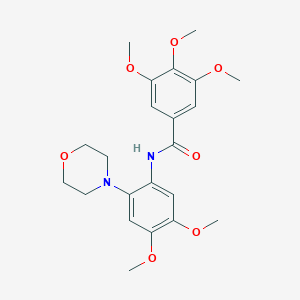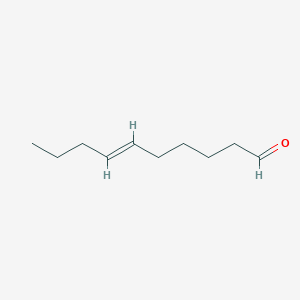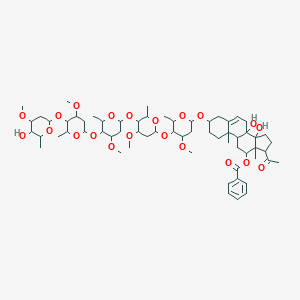![molecular formula C23H28ClN3O3 B235425 N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B235425.png)
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CI-994 is a histone deacetylase inhibitor (HDACi) that has been shown to have anti-cancer effects in preclinical studies.
Mecanismo De Acción
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This leads to changes in gene expression, which can affect cell growth and differentiation. HDAC inhibitors like this compound have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and physiological effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of malaria parasites, and to have anti-inflammatory effects in animal models. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. For example, it has been shown to have off-target effects on other enzymes besides HDACs, which can complicate data interpretation. In addition, the optimal dosing and administration schedule for this compound may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide. One area of interest is in developing more selective HDAC inhibitors that have fewer off-target effects. Another area of interest is in exploring the potential of this compound in combination therapies with other cancer treatments. In addition, there is interest in exploring the potential of this compound in other disease areas, such as infectious diseases and neurodegenerative diseases. Finally, there is interest in exploring the potential of this compound as a tool for epigenetic research, as HDAC inhibitors like this compound can be used to study the role of histone acetylation in gene expression and cellular processes.
Métodos De Síntesis
The synthesis of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide involves several steps, including the reaction of 5-chloro-2-nitroaniline with 4-isobutyryl-1-piperazinecarboxylic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then coupled with 4-methylphenoxyacetic acid to produce this compound.
Aplicaciones Científicas De Investigación
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. Preclinical studies have shown that this compound has anti-cancer effects in a variety of cancer types, including leukemia, lymphoma, breast cancer, and lung cancer. In addition, this compound has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Propiedades
Fórmula molecular |
C23H28ClN3O3 |
|---|---|
Peso molecular |
429.9 g/mol |
Nombre IUPAC |
N-[5-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H28ClN3O3/c1-16(2)23(29)27-12-10-26(11-13-27)21-9-6-18(24)14-20(21)25-22(28)15-30-19-7-4-17(3)5-8-19/h4-9,14,16H,10-13,15H2,1-3H3,(H,25,28) |
Clave InChI |
NUARIIPPBRQWDG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)C(C)C |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B235354.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B235362.png)

![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B235373.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B235379.png)
![N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B235380.png)



![[2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [2-hydroxy-4-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)cyclopentyl]methyl hydrogen phosphate](/img/structure/B235420.png)

![(4As,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxyspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B235426.png)